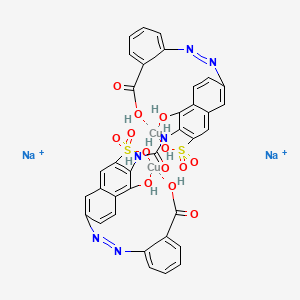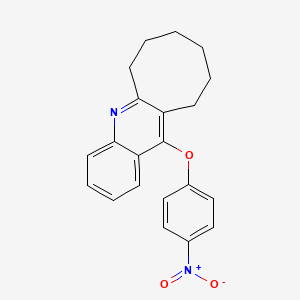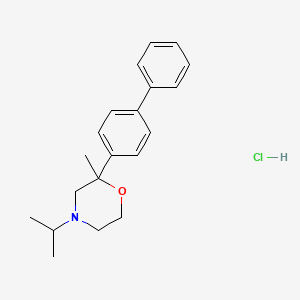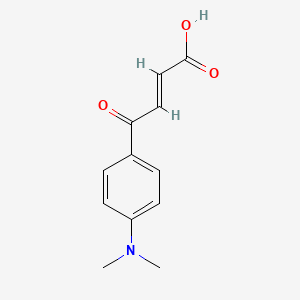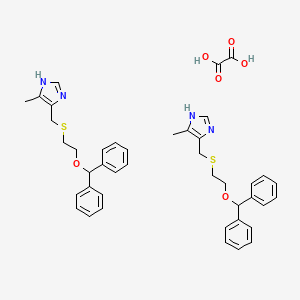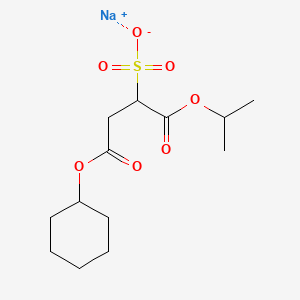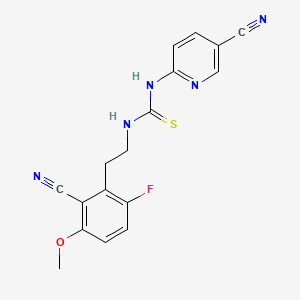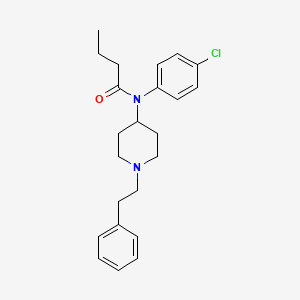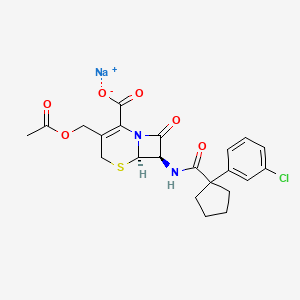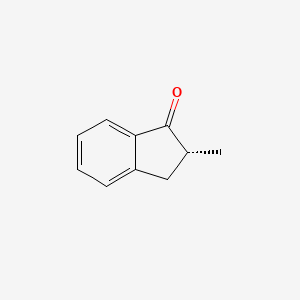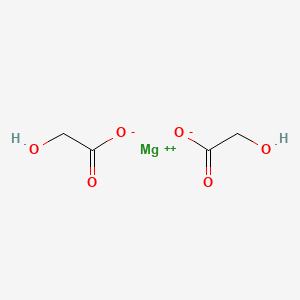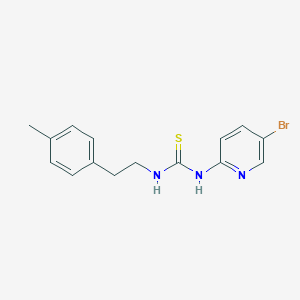
3X8QW8Msr7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-methylphenethylamine in the presence of a thiourea reagent . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine . The mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea: undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s thiourea group is crucial for its binding to these targets, and the bromopyridine moiety enhances its selectivity and potency .
Comparison with Similar Compounds
N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea: can be compared with other thiourea derivatives such as:
- N-(2-chlorophenyl)-N’-(5-bromo-2-pyridyl)thiourea
- N-(4-methoxyphenyl)-N’-(5-bromo-2-pyridyl)thiourea
- N-(4-fluorophenyl)-N’-(5-bromo-2-pyridyl)thiourea
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of the methylphenethyl and bromopyridine groups in N-(4-methylphenethyl)-N’-(5-bromo-2-pyridyl)thiourea contributes to its distinct properties and applications .
Properties
CAS No. |
284040-61-5 |
|---|---|
Molecular Formula |
C15H16BrN3S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(4-methylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H16BrN3S/c1-11-2-4-12(5-3-11)8-9-17-15(20)19-14-7-6-13(16)10-18-14/h2-7,10H,8-9H2,1H3,(H2,17,18,19,20) |
InChI Key |
YDPLOGCASGLRQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



